molecular formula C14H16ClN3O4S B2879619 N'-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-(prop-2-en-1-yl)ethanediamide CAS No. 1105216-22-5

N'-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-(prop-2-en-1-yl)ethanediamide

Cat. No.: B2879619
CAS No.: 1105216-22-5
M. Wt: 357.81
InChI Key: VKLDFMXHAVNMMX-UHFFFAOYSA-N
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Description

N'-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-(prop-2-en-1-yl)ethanediamide is a synthetic organic compound with the molecular formula C14H16ClN3O4S and a molecular weight of 357.81 g/mol. This compound is characterized by the presence of an oxalamide group, a chloro-substituted phenyl ring, and an isothiazolidinyl moiety.

Preparation Methods

    Formation of the oxalamide backbone: This can be achieved through the reaction of oxalyl chloride with appropriate amines under controlled conditions.

    Introduction of the allyl group: This step may involve the use of allyl halides in the presence of a base to facilitate nucleophilic substitution.

    Chlorination and isothiazolidinylation: The chloro substituent and the isothiazolidinyl group can be introduced through electrophilic aromatic substitution and subsequent cyclization reactions.

Chemical Reactions Analysis

N'-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-(prop-2-en-1-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

    Hydrolysis: The oxalamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may serve as a probe or inhibitor in biochemical studies involving enzymes or receptors.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: It may find applications in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Comparison with Similar Compounds

N'-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-(prop-2-en-1-yl)ethanediamide can be compared with other oxalamide derivatives and chloro-substituted phenyl compounds. Similar compounds include:

    N1-allyl-N2-(4-chlorophenyl)oxalamide: Lacks the isothiazolidinyl group, which may result in different chemical and biological properties.

    N1-allyl-N2-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide: Similar structure but with different substitution patterns on the phenyl ring.

    N1-allyl-N2-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide: Contains an acetamide group instead of an oxalamide group, which may affect its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N'-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O4S/c1-2-6-16-13(19)14(20)17-10-4-5-11(15)12(9-10)18-7-3-8-23(18,21)22/h2,4-5,9H,1,3,6-8H2,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLDFMXHAVNMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NC1=CC(=C(C=C1)Cl)N2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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